REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[C:12]([I:13])[C:5]=12.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.C([O-])(O)=O.[Na+]>C(OCC)(=O)C.C1COCC1>[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([S:20]([C:17]3[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=3)(=[O:22])=[O:21])[CH:11]=[C:12]([I:13])[C:5]=12 |f:0.1,4.5|
|
Name
|
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
402 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2I
|
Name
|
|
Quantity
|
358 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir for a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this were added dropwise
|
Type
|
ADDITION
|
Details
|
after completion of addition
|
Type
|
CUSTOM
|
Details
|
was kept between 5-10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to come to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for a further hour
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
the organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice more with 10 l each time of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
To purify the crystalline crude product, it
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
CUSTOM
|
Details
|
After the solvents had been removed
|
Type
|
STIRRING
|
Details
|
the crystal slurry was extractively stirred in diethyl ether
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 20° C. under high vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mol | |
AMOUNT: MASS | 372 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |